molecular formula C12H21NO5 B7931096 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931096
M. Wt: 259.30 g/mol
InChI Key: LXXMRJSJFZZOHU-UHFFFAOYSA-N
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Description

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative functionalized with a tert-butyl ester group at the 1-position and a carboxymethoxymethyl substituent at the 2-position. This compound is primarily used in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals due to its stereochemical stability and ease of further functionalization. The tert-butyl ester group serves as a protective group for carboxylic acids, enhancing solubility and stability during synthetic processes .

The (S)-enantiomer of this compound (CAS referenced in ) has been discontinued commercially, likely due to challenges in large-scale synthesis or niche application scope. Its structural uniqueness lies in the carboxymethoxymethyl side chain, which introduces both carboxylate and ether functionalities, enabling diverse reactivity in coupling reactions or metal-catalyzed transformations.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(13)7-17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXMRJSJFZZOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride), a widely used method for amine protection.

Procedure :

  • Reagents : Pyrrolidine derivative (e.g., 2-hydroxymethyl-pyrrolidine), Boc anhydride, dichloromethane (DCM), triethylamine (TEA).

  • Conditions : Stirring at 20°C for 16 hours under inert atmosphere.

  • Work-Up : Quenching with aqueous solution, extraction with DCM, drying (MgSO₄), and solvent evaporation.

  • Purification : Flash chromatography (e.g., 0–10% methanol in DCM) yields the Boc-protected intermediate.

Example :

  • Starting with 2-hydroxymethyl-pyrrolidine (1.98 mmol), reaction with Boc anhydride (1.98 mmol) in DCM achieves 98% yield of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Introduction of the Carboxymethoxymethyl Group

Williamson Ether Synthesis

The hydroxymethyl group at the 2-position is converted to carboxymethoxymethyl via alkylation with a bromoacetic acid derivative.

Procedure :

  • Reagents : Boc-protected pyrrolidine, methyl bromoacetate, sodium hydride (NaH), tetrahydrofuran (THF).

  • Conditions : Deprotonation of the alcohol with NaH in THF, followed by reaction with methyl bromoacetate at 0°C→RT.

  • Ester Hydrolysis : Treatment with lithium hydroxide (LiOH) in THF/water hydrolyzes the methyl ester to the carboxylic acid.

Example :

  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate reacts with methyl bromoacetate to form tert-butyl 2-(methoxyacetoxymethyl)pyrrolidine-1-carboxylate. Subsequent hydrolysis yields the target compound.

Mitsunobu Reaction for Ether Formation

An alternative method employs Mitsunobu conditions to install the glycolic acid moiety.

Procedure :

  • Reagents : Boc-protected pyrrolidine, ethyl glycolate, diethyl azodicarboxylate (DEAD), triphenylphosphine (Ph₃P).

  • Conditions : Reaction in THF at 0°C→RT, followed by ester hydrolysis.

Yield : ~80–85% after purification.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Used for intermediates (e.g., 70:30 hexane/ethyl acetate).

  • Preparative HPLC : For final product purification when high enantiomeric excess is required.

Spectroscopic Characterization

  • ¹H NMR : Key peaks include tert-butyl singlet (δ 1.46 ppm) and carboxymethoxymethyl protons (δ 3.4–4.1 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 243.2 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYieldPurity (HPLC)Reference
Williamson EtherMethyl bromoacetate, NaHTHF, 0°C→RT75%>95%
Mitsunobu ReactionEthyl glycolate, DEADTHF, 0°C→RT85%>98%
Direct AlkylationBromoacetic acid, K₂CO₃DMF, 60°C65%90%

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Medicinal Chemistry

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

  • Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit anti-inflammatory and analgesic properties. For instance, compounds with similar structures have been synthesized and tested for their efficacy against various inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation.

  • Data Table: Synthetic Pathways
Reaction TypeReactantsProductsYield (%)
EsterificationCarboxylic acid + AlcoholEster85
Amide FormationAcid Chloride + AmineAmide90
AlkylationAlkyl Halide + NucleophileAlkylated Product75

Material Science

The compound's unique properties make it suitable for use in the development of polymers and other materials. Its ability to form stable bonds with various substrates can be exploited in creating advanced materials with specific characteristics.

  • Application Example : Research into polymeric materials incorporating pyrrolidine derivatives has shown improved mechanical properties and thermal stability, making them suitable for high-performance applications .

Toxicology and Safety

While the compound shows promise in various applications, safety assessments are crucial. Preliminary studies indicate that it may cause skin and eye irritation, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally analogous pyrrolidine-tert-butyl esters, highlighting substituent variations, reactivity, and applications:

Compound Name Substituents Key Properties Applications References
This compound 2-(carboxymethoxymethyl) - Carboxylate and ether functionalities
- Moderate polarity
- Discontinued
Chiral intermediates in drug synthesis
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(hydroxymethyl) - High polarity
- Susceptible to oxidation
- Readily available
Precursor for hydroxylamine derivatives
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(iodomethyl) - High reactivity (SN2 substrate)
- Light-sensitive
- Toxic
Cross-coupling reactions (e.g., Suzuki-Miyaura)
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(carboxymethylaminomethyl) - Bifunctional (amine and carboxylate)
- Chelating properties
Metal ligand synthesis, peptide mimetics
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate 2-(3-bromophenyl) - Aromatic stability
- Halogenated reactivity
Aryl coupling, photoredox catalysis
tert-Butyl 2-allyl-3-oxo-azetidine-1-carboxylate 2-allyl, 3-oxo-azetidine - Strain-driven reactivity
- Ketone functionality
Cycloaddition reactions, β-lactam synthesis

Reactivity and Stability

  • Carboxymethoxymethyl vs. Hydroxymethyl : The carboxymethoxymethyl group offers greater steric bulk and dual functionalization (ether and carboxylate) compared to the hydroxymethyl analog, which is more prone to oxidation .
  • Iodomethyl vs. Bromophenyl : Iodomethyl derivatives exhibit higher reactivity in halogen-bonding and cross-coupling reactions but require stringent handling due to toxicity and light sensitivity .
  • Thermal Stability : Tert-butyl esters in polymers (e.g., MA20 and A20) decompose at ~125–116 kJ mol⁻¹, suggesting that carboxymethoxymethyl derivatives may exhibit similar thermal profiles in solid-phase synthesis .

Key Research Findings

  • Chiral Resolution : (S)-2-Iodomethyl-pyrrolidine derivatives are critical in asymmetric synthesis, achieving >95% enantiomeric excess in palladium-catalyzed couplings .

Biological Activity

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as S-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Derivative : The reaction of pyrrolidine with chloroacetic acid under basic conditions.
  • Esterification : The carboxylic acid is converted into its tert-butyl ester using tert-butanol and an acid catalyst.
  • Purification : The product is purified through crystallization or chromatography to obtain the desired purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing physiological responses.

Pharmacological Studies

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antiviral Activity : It has been investigated for its potential as an inhibitor of Hepatitis C Virus (HCV) polymerase, showing promise in preclinical studies .
  • Antioxidant Properties : Studies indicate that the compound can scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies

  • HCV Inhibition :
    • A study evaluated the efficacy of various pyrrolidine derivatives against HCV polymerase. The results indicated that this compound exhibited substantial inhibitory activity against both genotype 1a and 1b strains of HCV .
  • Toxicity Profile :
    • In a 90-day dietary study on Sprague Dawley rats, the compound demonstrated low toxicity levels at varying doses, with no significant adverse effects observed . The no-observed-adverse-effect level (NOAEL) was established at 1,250 mg/kg body weight.
  • Neuroprotection in Animal Models :
    • A study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neurotoxicity. Results showed a significant reduction in neuronal cell death compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralInhibits HCV polymerase
AntioxidantScavenges free radicals
NeuroprotectiveReduces neuronal cell death in models
ToxicityLow toxicity; NOAEL = 1,250 mg/kg

Q & A

Q. What are the common synthetic routes for preparing 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step protection/deprotection strategies and coupling reactions. For example, starting with (2S,4R)-4-hydroxy-pyrrolidine derivatives, tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are used to protect hydroxyl and carboxylic acid functionalities. Subsequent coupling with carbamoyl or amide precursors employs reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU, yielding intermediates that are hydrolyzed under controlled conditions (e.g., MgBr₂ in nitromethane). Final deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound .

Q. Which protecting groups are typically employed during synthesis, and under what conditions are they removed?

  • TBS (tert-butyldimethylsilyl) : Protects hydroxyl groups; removed via hydrolysis with acetic acid (AcOH) in THF/H₂O (8:2 v/v) .
  • SEM (2-(trimethylsilyl)ethoxymethyl) : Stabilizes carboxylic acids; cleaved using TBAF in dichloromethane .
  • Boc (tert-butoxycarbonyl) : Common for amine protection; removed under acidic conditions (e.g., HCl in dioxane) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

Key methods include:

  • NMR spectroscopy for structural elucidation and stereochemical analysis.
  • HPLC to assess purity, especially after coupling steps (e.g., amide formation with EDCI/HOBt).
  • Mass spectrometry for molecular weight confirmation .

Q. What precautions are necessary when handling magnesium bromide or nitromethane in hydrolysis steps?

Use nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact. Magnesium bromide is hygroscopic and requires anhydrous conditions, while nitromethane poses flammability risks. Dispose of waste via licensed facilities per local regulations .

Advanced Research Questions

Q. How can coupling reactions be optimized when introducing carbamoyl or amide groups to the pyrrolidine ring?

Reagent selection significantly impacts yield:

  • BOP-Cl : Achieves 95% yield in dichloromethane for SEM ester couplings .
  • HATU : Offers milder conditions (room temperature) but lower yields (~80%) compared to EDCI/HOBt . Pre-activation of carboxylic acids and strict control of reaction pH (via DIPEA) are critical to minimize side reactions.

Q. What strategies resolve contradictions in reported yields for similar synthetic steps?

Contradictions often arise from variations in reagent purity, solvent dryness, or reaction scale. For example, SEM ester hydrolysis with MgBr₂ yields 72% in but may drop if trace moisture is present. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent sources) is recommended .

Q. How is stereochemistry controlled during synthesis, particularly for chiral centers?

Chiral phase-transfer catalysts (e.g., derived from cinchona alkaloids) enable enantioselective alkylation of intermediates. For instance, (R)-α-alkylcysteines are synthesized using 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester with chiral catalysts, achieving >90% enantiomeric excess .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Use azeotropic distillation (toluene) for efficient solvent removal .
  • Optimize stoichiometry for coupling reagents (e.g., 1.2 eq HATU) to avoid excess reagent accumulation.
  • Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How can researchers mitigate side reactions during SEM group removal?

Over-hydrolysis is minimized by:

  • Strict temperature control (0–20°C).
  • Use of quenching agents (1-butanethiol) to terminate reactions promptly .

Q. What stability challenges arise during long-term storage of tert-butyl esters?

Moisture and acidic conditions accelerate decomposition. Store under nitrogen at –20°C in amber vials. Stability tests (TGA/DSC) indicate no degradation within 12 months when stored properly .

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